3-Butyl-1-methylpiperazin-2-one chemical properties and structure
3-Butyl-1-methylpiperazin-2-one chemical properties and structure
An In-depth Technical Guide to 3-Butyl-1-methylpiperazin-2-one
Abstract
This technical guide provides a comprehensive overview of 3-Butyl-1-methylpiperazin-2-one, a substituted heterocyclic compound belonging to the piperazinone class. The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable physicochemical and pharmacokinetic properties.[1][2] This document details the molecular structure, physicochemical properties, plausible synthetic routes, and analytical characterization of 3-Butyl-1-methylpiperazin-2-one. While specific peer-reviewed data on this exact molecule is limited, this guide synthesizes information from analogous structures and established chemical principles to provide a robust technical foundation for researchers, scientists, and drug development professionals. The potential applications, reactivity, and handling precautions are also discussed, positioning this compound as a valuable building block for further investigation in pharmaceutical and chemical research.
Molecular Structure and Physicochemical Properties
3-Butyl-1-methylpiperazin-2-one is a derivative of piperazin-2-one, featuring a butyl group at the C3 position and a methyl group at the N1 position. The core structure is a six-membered ring containing two nitrogen atoms, with one participating in an amide (lactam) functionality. This structural arrangement imparts specific chemical characteristics that are crucial for its potential biological activity and synthetic utility.
Caption: 2D Chemical Structure of 3-Butyl-1-methylpiperazin-2-one.
The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. The table below summarizes the key computed and reported properties for 3-Butyl-1-methylpiperazin-2-one.
| Property | Value | Source |
| Molecular Formula | C₉H₁₈N₂O | [3] |
| Molecular Weight | 170.25 g/mol | [3][4] |
| Appearance | Liquid (Predicted/Reported) | [5] |
| CAS Number | 1073556-04-3 | [3] |
| XLogP3 | 0.8 | [4] |
| Topological Polar Surface Area (TPSA) | 41.1 Ų | [6] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 3 | [4] |
| Purity | ≥95% (Typical for commercial samples) | [5] |
| Note: Data is for the closely related isomer (3R)-3-isobutyl-1-methyl-piperazin-2-one and is expected to be highly similar. |
Synthesis and Purification
While a specific, dedicated synthesis for 3-Butyl-1-methylpiperazin-2-one is not prominent in the literature, a robust synthetic route can be designed based on established methodologies for constructing substituted piperazin-2-one rings.[7][8] A common and effective strategy involves the cyclization of an N-substituted ethylenediamine derivative with an α-amino acid ester.
A plausible approach begins with the reductive amination of N-methylethylenediamine with pentanal to form N¹-butyl-N²-methylethane-1,2-diamine. This intermediate can then undergo cyclization with an activated acrylic acid derivative, such as ethyl acrylate, followed by intramolecular aminolysis to form the lactam ring. An alternative and more direct route involves the reaction of a suitable α-amino acid derivative, such as norleucine methyl ester, with N-Cbz-aminoacetaldehyde, followed by deprotection and cyclization.[9]
Caption: Proposed synthetic workflow for 3-Butyl-1-methylpiperazin-2-one.
Experimental Protocol: Proposed Synthesis
This protocol is a representative example based on common synthetic transformations for analogous structures.[9][10]
-
Reductive Amination:
-
To a solution of norleucine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM), add triethylamine (1.1 eq) and stir for 15 minutes.
-
Add a solution of N-Cbz-aminoacetaldehyde (1.0 eq) in methanol.
-
Cool the mixture to 0°C and add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated sodium bicarbonate solution and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Hydrogenolytic Deprotection and Cyclization:
-
Dissolve the crude intermediate from the previous step in methanol.
-
Add palladium on carbon (10 wt% Pd/C, ~5 mol%) to the solution.
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously until TLC or LC-MS indicates complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.
-
Concentrate the filtrate under reduced pressure. The cyclization to the piperazin-2-one often occurs spontaneously upon deprotection.
-
-
Purification:
-
Purify the crude product using silica gel column chromatography.
-
Elute with a gradient of ethyl acetate in hexanes or a mixture of DCM and methanol to isolate the pure 3-Butyl-1-methylpiperazin-2-one.
-
Spectroscopic and Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.[11] The following data are predicted based on the known spectroscopic behavior of piperazinone derivatives and related N-alkyl amides.[12][13]
| Technique | Expected Data / Observations |
| ¹H NMR | δ (ppm) ~3.5-3.0: Multiplets for the three CH₂ protons on the piperazinone ring. δ (ppm) ~3.0-2.8: Singlet for the N-CH₃ protons. δ (ppm) ~2.5-1.5: Multiplets for the butyl chain CH₂ protons and a broad singlet for the N-H proton. δ (ppm) ~0.9: Triplet for the terminal CH₃ of the butyl group. |
| ¹³C NMR | δ (ppm) ~170: Carbonyl carbon (C=O) of the lactam. δ (ppm) ~60-40: Carbons of the piperazinone ring and the N-CH₃ group. δ (ppm) ~35-20: Carbons of the butyl side chain. δ (ppm) ~14: Terminal methyl carbon of the butyl group. |
| Mass Spec. (MS) | [M+H]⁺: Expected at m/z = 171.15. Fragmentation: Characteristic α-cleavage adjacent to the nitrogen atoms, leading to loss of the butyl group or fragments from the ring.[14] |
| FT-IR | ~3300 cm⁻¹: N-H stretching vibration (secondary amine). ~2950-2850 cm⁻¹: C-H stretching vibrations (aliphatic). ~1650 cm⁻¹: C=O stretching vibration (amide I band). ~1200-1000 cm⁻¹: C-N stretching vibrations. |
Protocol: General Analytical Procedures
-
NMR Spectroscopy: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.[11]
-
Mass Spectrometry: Prepare a dilute solution of the sample in a solvent like methanol or acetonitrile. Analyze using an electrospray ionization (ESI) source coupled to a suitable mass analyzer (e.g., TOF or Quadrupole) to obtain high-resolution mass data.[15]
-
FT-IR Spectroscopy: Analyze the neat liquid sample using a thin film between salt plates (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
Reactivity and Potential Applications
The piperazine moiety is a cornerstone in medicinal chemistry, with derivatives showing a vast range of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, and antiviral effects.[16][17] 3-Butyl-1-methylpiperazin-2-one contains several key functional groups that dictate its reactivity and potential as a scaffold in drug discovery.
-
Secondary Amine (N4): The N-H group is a key site for further functionalization. It can be alkylated, acylated, or used in reductive amination reactions to append other molecular fragments, enabling the exploration of structure-activity relationships (SAR).[18][19]
-
Lactam (Amide): The amide bond is relatively stable but can be hydrolyzed under strong acidic or basic conditions. The carbonyl oxygen and N-H group can act as hydrogen bond acceptors and donors, respectively, which is crucial for binding to biological targets.
-
Tertiary Amine (N1): The N-methyl group makes this nitrogen a tertiary amine, which is typically a weak base. This site can influence the molecule's overall basicity, solubility, and pharmacokinetic profile.
Given the prevalence of the piperazine core in centrally acting drugs, this compound could serve as an intermediate for novel agents targeting neurotransmitter receptors.[1][17] The butyl group provides lipophilicity, which may enhance blood-brain barrier penetration.
Safety and Handling
As with any research chemical with limited toxicological data, 3-Butyl-1-methylpiperazin-2-one should be handled with care in a well-ventilated laboratory or fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[20]
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
Conclusion
3-Butyl-1-methylpiperazin-2-one is a chiral heterocyclic compound with significant potential as a building block in medicinal chemistry and organic synthesis. Its structure combines the pharmacologically relevant piperazin-2-one core with alkyl substituents that can be tailored to modulate physicochemical and biological properties. This guide provides a foundational understanding of its structure, properties, synthesis, and analysis, derived from established chemical knowledge of related compounds. The synthetic and analytical protocols described herein offer a practical framework for researchers to produce, characterize, and utilize this versatile intermediate in the pursuit of novel therapeutic agents and other advanced chemical applications.
References
- Royal Society of Chemistry. (n.d.). Electronic supplementary information.
- Stuart, C. D., White, N. G., Barrow, R. A., & Reekie, T. A. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv.
- Stuart, C. D., White, N. G., Barrow, R. A., & Reekie, T. A. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv.
- PubChem. (n.d.). (3R)-3-isobutyl-1-methyl-piperazin-2-one. National Center for Biotechnology Information.
- Sun, A. W., Hess, S. N., & Stoltz, B. M. (2018). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. RSC Publishing.
- National Institutes of Health. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
- BenchChem. (n.d.). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.
- Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis, 56, 418-426.
- LookChem. (n.d.). (R)-3-Methylpiperazin-2-one.
- MedchemExpress. (n.d.). Piperazin-2-one.
- Savic, V., & Petkovic, M. (2023). Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution. Thieme Chemistry.
- Pittelkow, T., & Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate.
-
de Oliveira, M. A. L., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 582-593. Retrieved from [Link]
- S. Periandy, S. Mohan. (n.d.). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics.
- Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-578.
- BenchChem. (n.d.). (S)-3-Methylpiperazin-2-one.
- Wikipedia. (n.d.). Piperazine.
- ChemScene. (n.d.). 3-Butyl-1-methylpiperazin-2-one.
- CymitQuimica. (n.d.). 3-butyl-1-methylpiperazin-2-one.
- ChemScene. (n.d.). (R)-3-Methylpiperazin-2-one.
- BenchChem. (n.d.). (R)-3-Methylpiperazin-2-one.
- Google Patents. (n.d.). CN108129404B - Synthesis method of chiral piperazinone derivative.
- PubMed Central. (n.d.). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase.
- NC State University Libraries. (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry.
- MDPI. (n.d.). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one).
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. chemscene.com [chemscene.com]
- 4. (3R)-3-isobutyl-1-methyl-piperazin-2-one | C9H18N2O | CID 91667352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-butyl-1-methylpiperazin-2-one | CymitQuimica [cymitquimica.com]
- 6. chemscene.com [chemscene.com]
- 7. Enantioselective synthesis of gem -disubstituted N -Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03967D [pubs.rsc.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 10. Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. rsc.org [rsc.org]
- 13. (R)-3-Methylpiperazin-2-one|CAS 922178-61-8 [benchchem.com]
- 14. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. mdpi.com [mdpi.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. (R)-3-Methylpiperazin-2-one|lookchem [lookchem.com]
